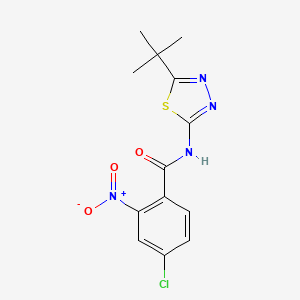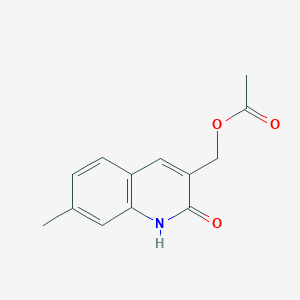
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thioflavin T or ThT, and it belongs to the class of heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of fluorescence spectroscopy. ThT is a well-known fluorescent probe that can be used to detect amyloid fibrils and other protein aggregates. This property of ThT has been utilized in various studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is based on its interaction with amyloid fibrils and other protein aggregates. ThT has a high affinity for these structures and can bind to them, resulting in a significant increase in fluorescence intensity. This property of ThT has been used to develop various assays for the detection of protein aggregates.
Biochemical and Physiological Effects:
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has no significant biochemical or physiological effects on living organisms. This compound is primarily used in vitro for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its high sensitivity and specificity for amyloid fibrils and other protein aggregates. This property of ThT has made it a popular choice for the development of assays for the detection of protein aggregates. However, one of the limitations of ThT is its potential to interfere with protein aggregation kinetics, which can affect the accuracy of the results obtained.
Direcciones Futuras
There are several future directions for the research on 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the most promising areas of research is the development of new assays for the detection of protein aggregates using ThT. Another potential direction is the modification of ThT to improve its properties and increase its specificity for protein aggregates. Additionally, ThT can be used in combination with other compounds to develop more potent probes for the detection of protein aggregates.
Métodos De Síntesis
The synthesis of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through various methods. One of the most commonly used methods is the reaction between 4-isopropoxybenzaldehyde and thioflavin S in the presence of a base. This reaction yields the desired compound along with some side products.
Propiedades
IUPAC Name |
5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8(2)19-10-5-3-9(4-6-10)7-11-12(17)15-14(20)16-13(11)18/h3-8H,1-2H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKXQTOJNZIRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)

